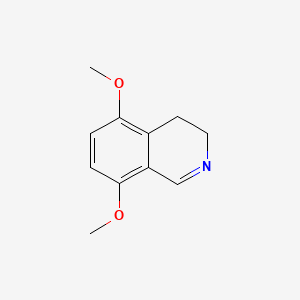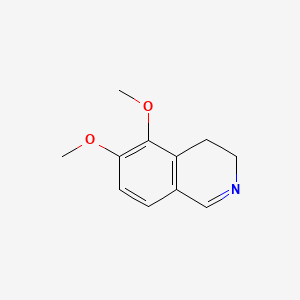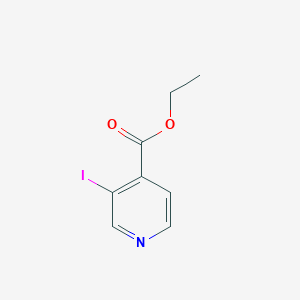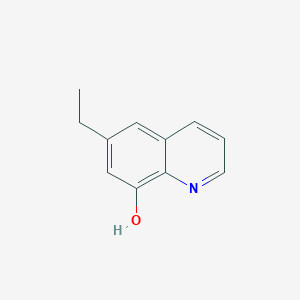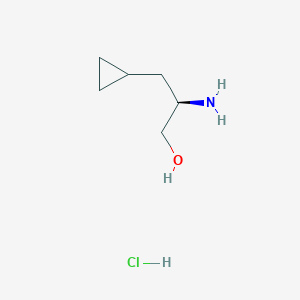
(R)-2-Amino-3-cyclopropylpropan-1-ol HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-3-cyclopropylpropan-1-ol HCl is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a cyclopropyl group, and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-cyclopropylpropan-1-ol HCl typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of an alkene with a carbene precursor.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, which can be achieved using oxidizing agents.
Industrial Production Methods: In industrial settings, the production of ®-2-Amino-3-cyclopropylpropan-1-ol HCl may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:
Catalytic Hydrogenation: Using catalysts to facilitate the addition of hydrogen atoms.
Enzymatic Synthesis: Employing enzymes to achieve stereoselective synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: ®-2-Amino-3-cyclopropylpropan-1-ol HCl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be tailored for specific applications.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-3-cyclopropylpropan-1-ol HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-2-Amino-3-cyclopropylpropan-1-ol HCl involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions and physiological responses.
Vergleich Mit ähnlichen Verbindungen
(S)-2-Amino-3-cyclopropylpropan-1-ol HCl: The enantiomer of the compound, with different stereochemistry.
2-Amino-3-cyclopropylpropan-1-ol: The non-salt form of the compound.
Uniqueness: ®-2-Amino-3-cyclopropylpropan-1-ol HCl is unique due to its specific stereochemistry, which can result in distinct biological activities and chemical reactivity compared to its enantiomer and other similar compounds.
Eigenschaften
CAS-Nummer |
1038393-51-9 |
|---|---|
Molekularformel |
C6H13NO |
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
(2R)-2-amino-3-cyclopropylpropan-1-ol |
InChI |
InChI=1S/C6H13NO/c7-6(4-8)3-5-1-2-5/h5-6,8H,1-4,7H2/t6-/m1/s1 |
InChI-Schlüssel |
FOLTVANRLLYQGK-ZCFIWIBFSA-N |
SMILES |
C1CC1CC(CO)N.Cl |
Isomerische SMILES |
C1CC1C[C@H](CO)N |
Kanonische SMILES |
C1CC1CC(CO)N |
Sequenz |
X |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid](/img/structure/B3318837.png)
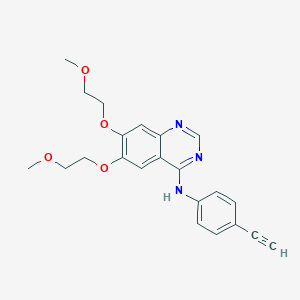
![4'-Ethyl-4'-hydroxy-7',8'-dihydrospiro[[1,3]dioxolane-2,6'-pyrano[3,4-f]indolizine]-3',10'(1'H,4'H)-dione](/img/structure/B3318842.png)

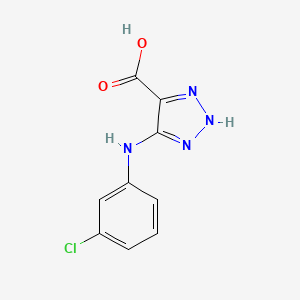
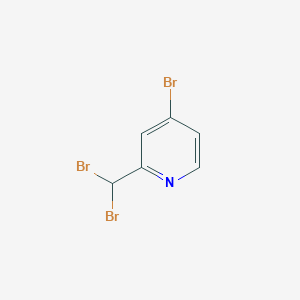
![2-(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(4-ethylphenyl)acetamido)-N-(tert-butyl)-2-(thiophen-3-yl)acetamide](/img/structure/B3318890.png)
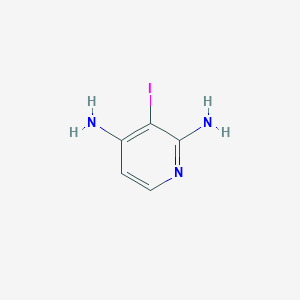
![3-[Methyl(3-oxo-3-phenylpropyl)amino]-1-phenylpropan-1-one](/img/structure/B3318908.png)
